molecular formula C19H22N4O3S B2633648 2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251584-44-7

2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2633648
CAS No.: 1251584-44-7
M. Wt: 386.47
InChI Key: CAIIPRGZSQVIJF-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, a key enzyme highly enriched in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cAMP and cGMP , thereby modulating striatal output pathways. This mechanism makes it a critical pharmacological tool for neuroscientists investigating the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders. Its primary research value lies in preclinical studies aimed at understanding and treating conditions such as schizophrenia, Huntington's disease, and other basal ganglia-related pathologies, where dysregulation of striatal signaling is a central feature. The compound's selectivity profile allows researchers to probe the specific consequences of PDE10A inhibition without the confounding effects of activity on other PDE subtypes, facilitating a clearer understanding of its role in regulating neuronal excitability, synaptic plasticity, and ultimately, behavior.

Properties

IUPAC Name

2-[(3-methylphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15-7-5-8-16(13-15)14-23-19(24)22-12-6-9-17(18(22)20-23)27(25,26)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIIPRGZSQVIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent at Position 2 Sulfonamide Group at Position 8 Melting Point (°C) Biological Activity (IC₅₀ or EC₅₀) Source
Target Compound 3-Methylphenylmethyl Piperidine-1-sulfonyl Not reported Antimalarial (IC₅₀: <1 μM)*
2-(Benzo[d][1,3]dioxol-5-ylmethyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo... Benzo[d][1,3]dioxol-5-ylmethyl Piperidine-1-sulfonyl 160–161 Antimalarial (IC₅₀: 0.42 μM)
2-(3,5-Difluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo... 3,5-Difluorobenzyl Piperidine-1-sulfonyl 221–222 Antimalarial (IC₅₀: 0.38 μM)
2-(2-Chlorobenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo... 2-Chlorobenzyl Morpholinosulfonyl 226–227 Antimalarial (IC₅₀: 0.55 μM)
Trazodone (2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo...) 3-Chlorophenyl-piperazine-propyl None Not reported Antidepressant (EC₅₀: ~10 nM)

Key Observations :

  • Sulfonamide Variations : Replacing piperidine with morpholine (e.g., compound 13d) reduces antimalarial potency, suggesting piperidine’s hydrophobic interactions are critical .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., 3,5-difluorobenzyl in 13c) enhance antimalarial activity compared to electron-donating groups (e.g., benzo[d][1,3]dioxol-5-ylmethyl in 13b) .
  • Pharmacological Divergence: Trazodone, a structurally related antidepressant, lacks the sulfonamide group but features a piperazine-propyl chain, highlighting how minor structural changes redirect therapeutic applications .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The target compound’s piperidine-1-sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs (e.g., Trazodone) .
  • Metabolic Stability : Fluorinated derivatives (e.g., 13c) exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation .
Mechanistic Insights
  • Antimalarial Activity : The target compound likely inhibits Plasmodium dihydroorotate dehydrogenase (DHODH), a mechanism shared with structurally related triazolopyridines .
  • Antidepressant Activity (Trazodone) : Binds to serotonin receptors (5-HT₂A) and inhibits reuptake, a mechanism absent in sulfonamide-containing analogs .

Biological Activity

The compound 2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, particularly in the areas of antimicrobial and antifungal activity. The specific compound has shown promise in various studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds demonstrated that certain derivatives possess potent activity against a range of bacterial strains. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their function.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that this compound could be effective against common pathogens.

The mechanism by which this compound exerts its antimicrobial effects is likely linked to its ability to inhibit enzyme systems essential for microbial survival. Triazoles generally interfere with the synthesis of ergosterol in fungal cells and may also disrupt bacterial cell wall synthesis.

Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Triazole Derivatives : A series of synthesized triazoles were evaluated for their antibacterial properties. The results indicated that modifications in the piperidine ring enhanced activity against Gram-positive bacteria .
  • Antifungal Properties : Another study focused on the antifungal activities of triazole compounds against Candida species. The compound showed significant inhibition at low concentrations .

Safety and Toxicity

Preliminary toxicity assessments indicate that while many triazole compounds exhibit low toxicity profiles, further studies are necessary to evaluate the safety of This compound in vivo.

Q & A

Q. What are the stability profiles of this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify hydrolytic cleavage sites (e.g., triazole ring opening). Use deuterated solvents in NMR to track proton exchange .

Tables for Methodological Reference

Q. Table 1: Comparative Oxidant Performance

OxidantToxicityReaction TimeYield (%)Green Chemistry Score
NaOClLow3 h73High
DDQHigh12 h65Low
Cr(VI)Very High6 h68Very Low

Q. Table 2: Analytical Techniques for Purity Assessment

TechniqueParametersDetection LimitKey Functional Groups Analyzed
1H NMR400 MHz, CDCl30.1%Aromatic protons, methyl groups
HRMSESI+, m/z1 ppmMolecular ion, fragmentation
HPLC-UVC18, 254 nm0.01%Sulfonyl, triazole moieties

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